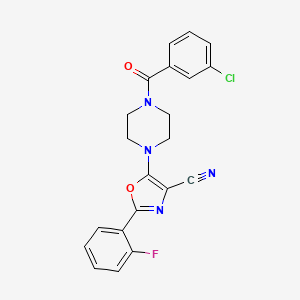
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile, commonly known as CBP-307, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CBP-307 belongs to the class of piperazine derivatives and has been found to exhibit potent and selective inhibition of a specific subtype of dopamine receptor, namely, the D3 receptor.
Aplicaciones Científicas De Investigación
Molecular Synthesis and Radiolabeling
- The compound and its derivatives have been explored in the synthesis of selective ligands for dopamine receptors, notably the D4 subtype. For example, 2-[4-(2-(2-fluoroethoxy)phenyl)-piperazin-1-ylmethyl]indole-5-carbonitrile and its analogs show significant selectivity and affinity, indicating potential applications in studying and potentially treating neurological conditions. Furthermore, radiofluorination techniques have been developed for these compounds, offering tools for PET imaging and deeper biological investigations (Tietze et al., 2006).
Antagonistic Properties and Receptor Binding
- A series of novel derivatives, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, have been synthesized and evaluated for their antagonistic effects on the serotonin 5-HT3 receptor. Such studies contribute to the understanding and potential modulation of serotoninergic pathways, which are crucial in a wide array of physiological processes and pathological conditions (Mahesh et al., 2004).
Structural and Functional Analysis
- Compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been synthesized and characterized through various spectroscopic techniques and X-ray diffraction studies. These compounds' structural elucidation lays the groundwork for understanding their potential biological interactions and therapeutic applications. Moreover, such compounds have been evaluated for their antibacterial and anthelmintic activities, offering insights into their potential as novel therapeutic agents (Sanjeevarayappa et al., 2015).
Potential in Drug Design and Synthesis
- New urea and thiourea derivatives of piperazine, doped with febuxostat, have been synthesized and evaluated for their anti-TMV and antimicrobial activities. Such research underscores the potential of these compounds in developing new therapeutic agents with specific biological activities (Reddy et al., 2013).
Propiedades
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-15-5-3-4-14(12-15)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)16-6-1-2-7-17(16)23/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKJUEZIIVIOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2501823.png)


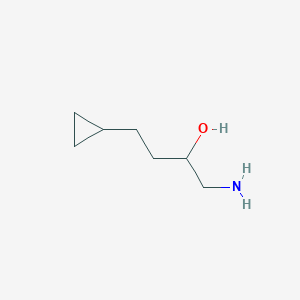

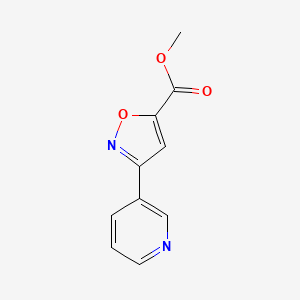

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)

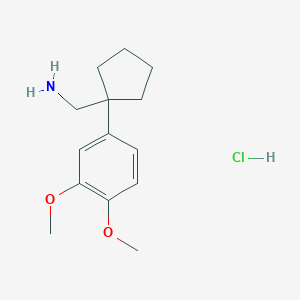
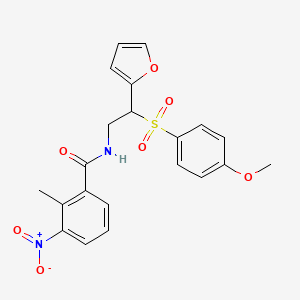

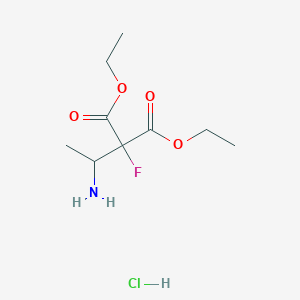
![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)